1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE
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Overview
Description
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a methoxytetrahydrothiophenyl group, and a methanesulfonamide group. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the difluorophenyl intermediate, followed by the synthesis of the methoxytetrahydrothiophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DIFLUOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-N-methylmethanesulfonamide: This compound lacks the methoxytetrahydrothiophenyl group, resulting in different chemical and biological properties.
1-(2,5-Difluorophenyl)-N-((3-hydroxytetrahydrothiophen-3-yl)methyl)methanesulfonamide: The presence of a hydroxyl group instead of a methoxy group can lead to variations in reactivity and biological activity.
1-(2,5-Difluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)ethanesulfonamide: The substitution of methanesulfonamide with ethanesulfonamide can affect the compound’s solubility and interaction with molecular targets.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c1-19-13(4-5-20-9-13)8-16-21(17,18)7-10-6-11(14)2-3-12(10)15/h2-3,6,16H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVSMPPFQIMXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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